N-(2-nitrophenyl)-2,2-diphenylacetamide N-(2-nitrophenyl)-2,2-diphenylacetamide
Brand Name: Vulcanchem
CAS No.: 7472-60-8
VCID: VC8922506
InChI: InChI=1S/C20H16N2O3/c23-20(21-17-13-7-8-14-18(17)22(24)25)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,21,23)
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Molecular Formula: C20H16N2O3
Molecular Weight: 332.4 g/mol

N-(2-nitrophenyl)-2,2-diphenylacetamide

CAS No.: 7472-60-8

Cat. No.: VC8922506

Molecular Formula: C20H16N2O3

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-nitrophenyl)-2,2-diphenylacetamide - 7472-60-8

Specification

CAS No. 7472-60-8
Molecular Formula C20H16N2O3
Molecular Weight 332.4 g/mol
IUPAC Name N-(2-nitrophenyl)-2,2-diphenylacetamide
Standard InChI InChI=1S/C20H16N2O3/c23-20(21-17-13-7-8-14-18(17)22(24)25)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,21,23)
Standard InChI Key VQVPXVSXCUONNS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-]

Introduction

N-(2-nitrophenyl)-2,2-diphenylacetamide is an organic compound belonging to the class of amides. It is characterized by its complex aromatic structure, which includes a nitrophenyl group attached to a diphenylacetamide backbone. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its potential applications and unique chemical properties.

Potential Applications and Biological Activities

Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory or analgesic properties, although specific mechanisms remain to be elucidated through further research. The presence of the nitro group could contribute to potential bioactivity by acting as an electrophile in biological interactions.

Chemical Reactions and Stability

N-(2-nitrophenyl)-2,2-diphenylacetamide can participate in various chemical reactions typical for amides, including hydrolysis under acidic or basic conditions. The nitro group can also undergo reduction reactions, such as catalytic hydrogenation.

Comparison with Related Compounds

Other compounds in the acetamide family, such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, have shown anticonvulsant activity in animal models of epilepsy . Similarly, compounds like N-[2-(4-methoxyphenoxy)ethyl]-2,2-diphenylacetamide have been studied for their antimicrobial and anticancer properties. These findings highlight the diverse potential of acetamide derivatives in pharmaceutical research.

Data Table: Potential Biological Activities of Related Acetamide Derivatives

CompoundPotential Biological Activity
N-(2-nitrophenyl)-2,2-diphenylacetamideAnti-inflammatory, Analgesic
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesAnticonvulsant
N-[2-(4-methoxyphenoxy)ethyl]-2,2-diphenylacetamideAntimicrobial, Anticancer

This table highlights the diverse biological activities associated with acetamide derivatives, underscoring the potential for N-(2-nitrophenyl)-2,2-diphenylacetamide to exhibit similar properties upon further investigation.

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